molecular formula C14H22O3 B14537053 (2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol CAS No. 62396-82-1

(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol

Cat. No.: B14537053
CAS No.: 62396-82-1
M. Wt: 238.32 g/mol
InChI Key: SUIYLBMZDWHUKP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alkanes or alcohols.

Scientific Research Applications

(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(Benzyloxy)methyl]oxetane
  • Methyl (2S)-[(benzyloxy)carbonyl]amino(dimethoxyphosphoryl)ethanoate
  • Cyanomethyl (2S)-[(benzyloxy)carbonyl]amino(phenyl)ethanoate

Uniqueness

(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol is unique due to its specific structural features, including the presence of both benzyloxy and methyl groups along with two hydroxyl groups

Properties

CAS No.

62396-82-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(2S)-5-methyl-1-phenylmethoxyhexane-2,5-diol

InChI

InChI=1S/C14H22O3/c1-14(2,16)9-8-13(15)11-17-10-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3/t13-/m0/s1

InChI Key

SUIYLBMZDWHUKP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(CC[C@@H](COCC1=CC=CC=C1)O)O

Canonical SMILES

CC(C)(CCC(COCC1=CC=CC=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.